Butyl 5-oxohexanoate Butyl 5-oxohexanoate
Brand Name: Vulcanchem
CAS No.: 54723-19-2
VCID: VC18423694
InChI: InChI=1S/C10H18O3/c1-3-4-8-13-10(12)7-5-6-9(2)11/h3-8H2,1-2H3
SMILES:
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol

Butyl 5-oxohexanoate

CAS No.: 54723-19-2

Cat. No.: VC18423694

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Butyl 5-oxohexanoate - 54723-19-2

Specification

CAS No. 54723-19-2
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name butyl 5-oxohexanoate
Standard InChI InChI=1S/C10H18O3/c1-3-4-8-13-10(12)7-5-6-9(2)11/h3-8H2,1-2H3
Standard InChI Key HCXCVKYQWKDKOS-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)CCCC(=O)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Butyl 5-oxohexanoate features a hexanoic acid backbone substituted with a ketone group at the fifth carbon position, esterified with a butyl alcohol derivative. The structure can be represented as:

CH3(CH2)3COO(CH2)4CO\text{CH}_3(\text{CH}_2)_3\text{COO}(\text{CH}_2)_4\text{CO}

The ester group (RCOOR\text{RCOOR}') arises from the condensation of 5-oxohexanoic acid and butanol, while the ketone (C=O\text{C=O}) at the δ-position introduces reactivity typical of carbonyl compounds .

Systematic and Common Names

  • IUPAC Name: Butyl 5-oxohexanoate

  • Synonyms: 5-Oxohexanoic acid butyl ester, Butyl 5-ketohexanoate

  • CAS Registry Number: 54723-19-2

Physical and Chemical Properties

Physicochemical Profile

Key physical properties of butyl 5-oxohexanoate, derived from experimental data, include:

PropertyValueSource
Molecular FormulaC10H18O3\text{C}_{10}\text{H}_{18}\text{O}_3
Molecular Weight186.25 g/mol
Boiling Point260°C at 760 mmHg
Flash Point107.7°C
Density0.959 g/cm³
LogP (Partition Coefficient)2.087 (estimated)

The compound’s moderate logP value indicates balanced lipophilicity, making it soluble in both polar and nonpolar solvents—a trait advantageous in industrial formulations .

Reactivity and Stability

Butyl 5-oxohexanoate is stable under recommended storage conditions (cool, dry environments) but undergoes hydrolysis in acidic or alkaline media to yield 5-oxohexanoic acid and butanol . The ketone group renders it susceptible to nucleophilic attacks, enabling reactions such as:

  • Reduction: Conversion to the corresponding alcohol using agents like NaBH4\text{NaBH}_4.

  • Condensation: Participation in aldol reactions under basic conditions.

Synthesis and Production

Esterification Pathways

The most common synthesis route involves Fischer esterification:

C5H9O3COOH+C4H9OHH+C10H18O3+H2O\text{C}_5\text{H}_9\text{O}_3\text{COOH} + \text{C}_4\text{H}_9\text{OH} \xrightarrow{\text{H}^+} \text{C}_{10}\text{H}_{18}\text{O}_3 + \text{H}_2\text{O}

  • Catalysts: Sulfuric acid or p-toluenesulfonic acid.

  • Conditions: Reflux with azeotropic water removal (e.g., Dean-Stark apparatus) to shift equilibrium toward ester formation.

Industrial-Scale Considerations

While laboratory-scale synthesis is well-documented, industrial production requires optimization for yield (>90%) and purity. Continuous-flow reactors and immobilized enzyme catalysts (e.g., lipases) represent emerging technologies to enhance efficiency.

Applications and Industrial Uses

Functional Roles

Butyl 5-oxohexanoate’s primary applications include:

  • Chemical Intermediate: Precursor in pharmaceuticals (e.g., prodrug synthesis) and agrochemicals.

  • Flavor and Fragrance Industry: Contributes ester notes to complex formulations, though specific use cases are proprietary .

Comparative Analysis With Analogous Esters

Esters with similar structures, such as tert-butyl 5-oxohexanoate (CAS 111490-79-0) and tert-butyl 4,4-dimethyl-5-oxohexanoate (CAS 143663-88-1), exhibit enhanced steric hindrance, altering their reactivity and application scope . For instance, tert-butyl derivatives are preferred in peptide synthesis due to improved stability under basic conditions .

Environmental Impact and Disposal

Ecotoxicology

No ecotoxicity data are available for butyl 5-oxohexanoate, but analogous esters demonstrate low biodegradability and potential bioaccumulation. Regulatory guidelines mandate containment to prevent aquatic contamination .

Waste Management

  • Incineration: Controlled combustion with flue gas scrubbing to minimize CO2\text{CO}_2 and volatile organic compound (VOC) emissions.

  • Chemical Recycling: Hydrolysis to recover 5-oxohexanoic acid for reuse .

Recent Research and Innovations

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) remain standard for purity analysis. Recent hyphenated techniques (e.g., LC-NMR) enable real-time monitoring of esterification kinetics .

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